molecular formula C17H12N4O3 B5551180 1-(4-methoxy-3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline

1-(4-methoxy-3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B5551180
M. Wt: 320.30 g/mol
InChI Key: KFMQOUKGCSAUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C17H12N4O3 and its molecular weight is 320.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline is 320.09094026 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline is a compound that belongs to the family of tricyclic heteroaromatic systems. Research into these compounds has led to the development of methods for their synthesis, providing key intermediates in satisfactory yields. These methods involve cyclization, hydrolysis, decarboxylation, reduction, and dehydrogenation processes to yield the title compounds. These synthetic routes are crucial for producing compounds for further biological evaluation and structural studies (Catarzi et al., 1992; Catarzi et al., 1993).

Pharmacological Applications

Significant research has focused on the pharmacological applications of triazoloquinoline derivatives, especially as adenosine receptor antagonists. These compounds have been explored for their potential in treating various diseases, with a focus on their ability to interact selectively with human A3 adenosine receptors (hA3 AR). Structural modifications, such as the introduction of acyl residues and various substituents, have shown that these derivatives can be potent and selective hA3 AR antagonists. This research highlights the therapeutic potential of triazoloquinoline derivatives in drug development (Lenzi et al., 2006; Catarzi et al., 2005).

Anticancer Activity

Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives has also extended into the field of oncology. These compounds have been synthesized with various structural requirements to explore their anticancer activities. Some derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, offering a foundation for further investigation into their potential as anticancer agents (Reddy et al., 2015; Zheng et al., 2015).

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c1-24-15-8-6-12(10-14(15)21(22)23)17-19-18-16-9-7-11-4-2-3-5-13(11)20(16)17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMQOUKGCSAUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.